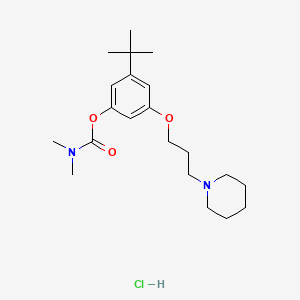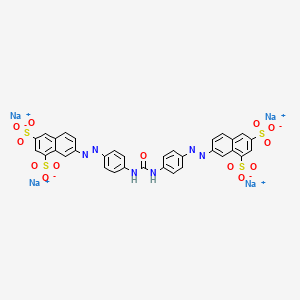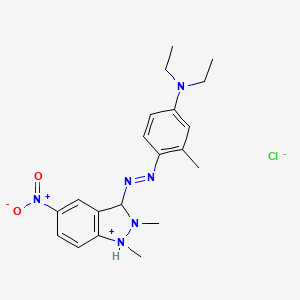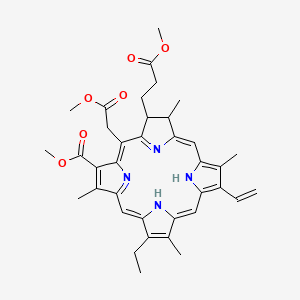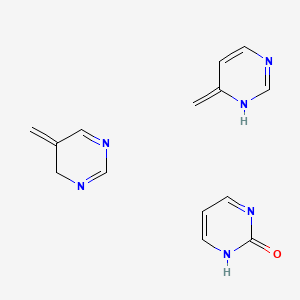
Pyrimidinones
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinones are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. These compounds are structurally related to pyrimidines, which are essential components of nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidinones can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or Lewis acids and can be carried out under solvent-free conditions to enhance efficiency and yield . Another common method involves the cyclization of β-diketones with N-cyanoamidines in the presence of nickel acetate .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. One such method is the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst in the Biginelli reaction. This approach not only improves yield but also reduces reaction times and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrimidinones undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrimidinediones.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can introduce various functional groups into the pyrimidinone ring, enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring .
Major Products:
Scientific Research Applications
Pyrimidinones have a wide range of scientific research applications:
Chemistry: this compound are used as building blocks in the synthesis of more complex molecules and materials.
Biology: They play a role in the study of DNA photodamage and repair mechanisms.
Medicine: this compound exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties
Industry: this compound are used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
Pyrimidinones are often compared with other heterocyclic compounds such as pyrimidines, pyridazines, and pyrazines. While all these compounds share a similar six-membered ring structure with nitrogen atoms, this compound are unique due to the presence of a carbonyl group at position 2, which imparts distinct chemical and biological properties . For example, this compound exhibit stronger hydrogen bonding interactions and greater stability under physiological conditions compared to their analogs .
Comparison with Similar Compounds
- Pyrimidines
- Pyridazines
- Pyrazines
- Pyrimidinethiones
- Pyrimidinediones
Properties
CAS No. |
1335-05-3 |
|---|---|
Molecular Formula |
C14H16N6O |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
5-methylidene-4H-pyrimidine;6-methylidene-1H-pyrimidine;1H-pyrimidin-2-one |
InChI |
InChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7) |
InChI Key |
MTVOUYXEAOHXPF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


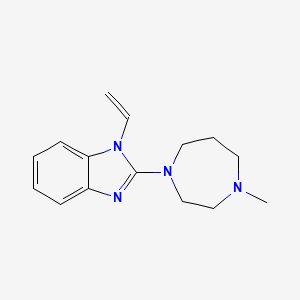
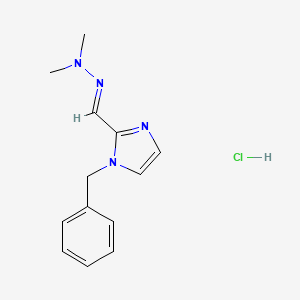
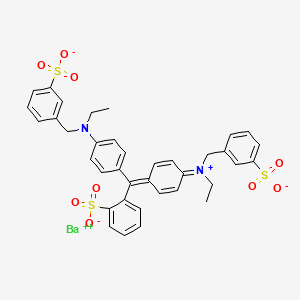
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
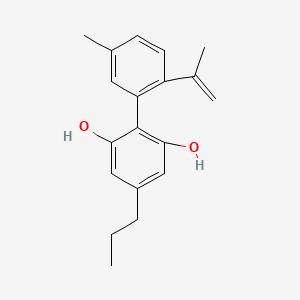
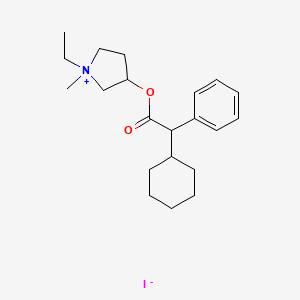
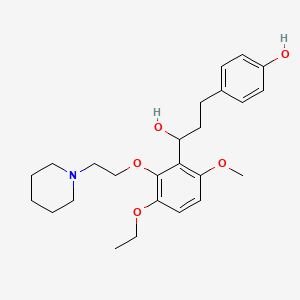
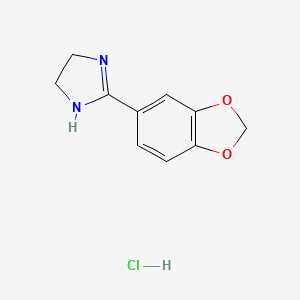
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
